molecular formula C11H15Cl2N3S B2448159 3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride CAS No. 1955547-39-3

3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride

Cat. No.: B2448159
CAS No.: 1955547-39-3
M. Wt: 292.22
InChI Key: DDIVVQBNIPRBNL-UHFFFAOYSA-N
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Description

3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride is a chemical compound that features a pyridine ring fused with a thiazole ring, connected to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms to form the thiazole ring. This is followed by the introduction of the pyridine ring through a coupling reaction. The final step involves the addition of the propan-1-amine group and subsequent conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)thiazole: Similar in structure but lacks the propan-1-amine group.

    2-(Pyridin-2-yl)thiazole: Another structural isomer with different positioning of the pyridine and thiazole rings.

    Thiazolo[3,2-a]pyridine: A fused ring system that combines the thiazole and pyridine rings in a different configuration.

Uniqueness

3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride is unique due to the presence of the propan-1-amine group, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where the amine group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Properties

IUPAC Name

3-(4-pyridin-2-yl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.2ClH/c12-6-3-5-11-14-10(8-15-11)9-4-1-2-7-13-9;;/h1-2,4,7-8H,3,5-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIVVQBNIPRBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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